4-Bromo-3-methylpyridine 1-oxide
Overview
Description
4-Bromo-3-methylpyridine 1-oxide is a chemical compound with the molecular formula C6H6BrNO It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
Target of Action
4-Bromo-3-methylpyridine 1-oxide, also known as 4-bromo-3-methyl-1-oxidopyridin-1-ium, is primarily used as a building block in the preparation of various compounds . It has been found to be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound’s interaction with its targets involves a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent
Biochemical Pathways
It is known to be involved in the suzuki–miyaura cross-coupling reaction . This reaction is a key process in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the compounds it is used to synthesize. For instance, when used in the synthesis of potent phosphodiesterase type 4 (PDE4) inhibitors, it contributes to the inhibition of PDE4, an enzyme involved in inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methylpyridine 1-oxide typically involves the bromination of 3-methylpyridine followed by oxidation. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the 4-position of the pyridine ring. The subsequent oxidation step can be achieved using hydrogen peroxide or other suitable oxidizing agents .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-methylpyridine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be further oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Suzuki-Miyaura Coupling: Palladium catalysts and arylboronic acids in the presence of a base.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-Bromo-3-methylpyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential antimicrobial properties and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
3-Bromo-4-methylpyridine: Another brominated pyridine derivative with similar reactivity.
4-Chloro-3-methylpyridine: A chlorinated analogue with different reactivity due to the presence of chlorine instead of bromine.
4-Bromo-2-methylpyridine: A positional isomer with the bromine atom at a different position on the pyridine ring.
Uniqueness: 4-Bromo-3-methylpyridine 1-oxide is unique due to the presence of both a bromine atom and an N-oxide group, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
4-bromo-3-methyl-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-5-4-8(9)3-2-6(5)7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPKSGWJJIGDTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10310920 | |
Record name | 4-Bromo-3-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10310920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10168-58-8 | |
Record name | 10168-58-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234297 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromo-3-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10310920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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